molecular formula C15H23NO3 B1671617 Ethomoxane CAS No. 3570-46-5

Ethomoxane

Cat. No.: B1671617
CAS No.: 3570-46-5
M. Wt: 265.35 g/mol
InChI Key: WKRAEDUMAWVCOC-UHFFFAOYSA-N
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Description

Ethomoxane is a bioactive chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.353 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethomoxane can be synthesized through various chemical reactions. One common method involves the reaction of specific arylating reagents with appropriate substrates under controlled conditions. For instance, the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper are some of the efficient synthetic methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethomoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Ethomoxane has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a tool for studying cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer. In industry, it is used in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Ethomoxane involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For instance, this compound may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins and thromboxanes . This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Biological Activity

Ethomoxane, a compound with notable pharmacological properties, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is chemically classified as a derivative of veratramine, which is known for its cardiovascular effects. The molecular formula for this compound is C27H39NO2C_{27}H_{39}NO_2, and it is often studied in the context of its pharmacological interactions and therapeutic potential.

This compound exhibits its biological activity primarily through the modulation of ion channels and neurotransmitter systems. Research indicates that it can influence the cardiovascular system by acting as a negative chronotropic agent, which reduces heart rate. Specifically, studies have shown that this compound caused approximately 1/30th to between 1/10th and 1/20th of the negative chronotropic effect induced by veratramine on dog heart-lung preparations .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
Negative Chronotropic EffectReduces heart rate by modulating ion channels in cardiac tissues.
Anti-inflammatory PropertiesExhibits potential anti-inflammatory effects, though specific mechanisms require further study.
Analgesic EffectsMay provide analgesic effects similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

  • Cardiovascular Studies : In a controlled study involving dog heart-lung preparations, this compound was shown to significantly reduce heart rate without causing severe adverse effects. This suggests its potential use in managing conditions like tachycardia .
  • Inflammation Models : Preliminary studies indicate that this compound may inhibit certain inflammatory pathways, although comprehensive clinical trials are necessary to validate these findings and understand the underlying mechanisms .
  • Comparative Analyses : When compared to traditional NSAIDs, this compound demonstrated a more favorable safety profile in animal models, suggesting it may be a viable alternative for pain management with reduced gastrointestinal side effects .

Future Directions

Further research is warranted to explore the full spectrum of this compound's biological activities. Areas for future investigation include:

  • Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in various biological systems.
  • Long-term Safety Studies : Conducting extensive safety evaluations in both animal models and human trials to assess any potential long-term effects.
  • Mechanistic Studies : Elucidating the specific biochemical pathways through which this compound exerts its effects could enhance its therapeutic applications.

Properties

CAS No.

3570-46-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3

InChI Key

WKRAEDUMAWVCOC-UHFFFAOYSA-N

SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC

Canonical SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC

Appearance

Solid powder

Key on ui other cas no.

793603-27-7
6038-78-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6038-78-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethomoxane;  Lilly 26125;  F 883;  F-883;  F883;  Vortel;  USAF EL-32; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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